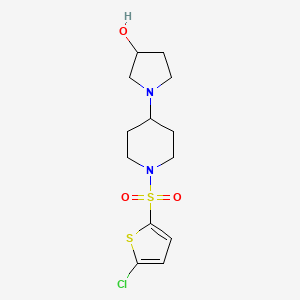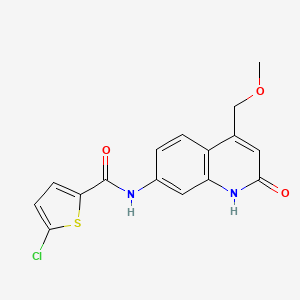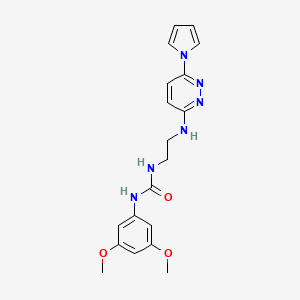![molecular formula C9H14O2 B2381036 (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid CAS No. 2248219-85-2](/img/structure/B2381036.png)
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is known for its ability to induce seizures in animals. In
Applications De Recherche Scientifique
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is commonly used in scientific research to study the function of GABA receptors in the brain. It is often used to induce seizures in animal models, which can then be studied to better understand the underlying mechanisms of epilepsy. (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is also used to study the role of GABA receptors in other neurological disorders such as anxiety and depression.
Mécanisme D'action
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a competitive antagonist of GABA receptors, meaning it binds to the same site on the receptor as GABA but does not activate it. This results in the inhibition of GABA-mediated neurotransmission, leading to an increase in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has been shown to induce seizures in animal models by blocking the inhibitory effects of GABA, leading to an increase in neuronal excitability. In addition, (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has been shown to have effects on other neurotransmitter systems, including dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a useful tool for studying the function of GABA receptors in the brain and their role in neurological disorders. However, it is important to note that the induction of seizures in animal models can be stressful and potentially harmful to the animals. Additionally, (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent level of the compound in experimental settings.
Orientations Futures
Future research on (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid could focus on developing more stable analogs of the compound that can be used in experimental settings. Additionally, further studies could explore the effects of (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid on other neurotransmitter systems and their potential role in neurological disorders. Finally, research could focus on developing alternative methods for inducing seizures in animal models that are less stressful and harmful to the animals.
Conclusion
In conclusion, (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, or (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, is a useful tool for studying the function of GABA receptors in the brain and their role in neurological disorders. While it has limitations and potential harms, its applications and future directions make it a valuable compound for scientific research.
Méthodes De Synthèse
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid can be synthesized using a variety of methods, including the extraction of the compound from natural sources such as Dicentra cucullaria or the synthesis of the compound using chemical reactions. One common method of synthesis involves the reaction of 2,3-dihydroxy-1,4-butanedione with cyclopentadiene to form a bicyclic intermediate, which is then reacted with ethylbromide to form (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid.
Propriétés
IUPAC Name |
(2R)-2-(2-bicyclo[3.1.0]hexanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5(9(10)11)7-3-2-6-4-8(6)7/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLMRNKWJUCOR-NIYQRSRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2C1C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)
![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)

![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)



![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)
